molecular formula C15H13NO2 B11873251 5-Phenoxy-2,3-dihydroquinolin-4(1H)-one CAS No. 620598-23-4

5-Phenoxy-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11873251
CAS No.: 620598-23-4
M. Wt: 239.27 g/mol
InChI Key: RKIWIHVEKRGXPI-UHFFFAOYSA-N
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Description

5-Phenoxy-2,3-dihydroquinolin-4(1H)-one is a chemical compound based on the dihydroquinolin-4(1H)-one scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . Compounds featuring this core structure have been extensively investigated for their diverse biological activities and are considered important building blocks in the development of novel therapeutic agents . The dihydroquinolin-4(1H)-one moiety is a privileged structure in medicinal chemistry, found in compounds exhibiting a broad spectrum of pharmacological properties . Related analogs have been reported to possess antibacterial, antifungal, and anticancer activities, making this chemical class a valuable template for constructing biologically active molecules . The phenoxy substitution pattern present in this compound is a common modification used to fine-tune the molecular properties and interaction with biological targets . As a chemical intermediate, this compound can serve as a versatile precursor for further synthetic elaboration. Researchers can functionalize various positions on the core scaffold to create diverse compound libraries for structure-activity relationship (SAR) studies . The compound's molecular framework allows for modifications that can optimize properties such as target binding affinity, solubility, and metabolic stability. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

620598-23-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

5-phenoxy-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H13NO2/c17-13-9-10-16-12-7-4-8-14(15(12)13)18-11-5-2-1-3-6-11/h1-8,16H,9-10H2

InChI Key

RKIWIHVEKRGXPI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Reaction Mechanisms and Intramolecular Reactivity of the 5 Phenoxy 2,3 Dihydroquinolin 4 1h One System

Detailed Mechanistic Elucidation of Core Dihydroquinolin-4(1H)-one Formation

The synthesis of the 2,3-dihydroquinolin-4(1H)-one core is a well-established area of heterocyclic chemistry, with numerous pathways developed to achieve this scaffold. These syntheses often involve intramolecular cyclization reactions that can be promoted by acid or metal catalysts, frequently as part of domino or cascade sequences that enhance synthetic efficiency. nih.govresearchgate.net

The formation of the dihydroquinolin-4(1H)-one ring proceeds through several key intermediates, depending on the specific synthetic route.

Intramolecular Cyclization of o-Aminochalcones: A common strategy involves the cyclization of o-aminochalcones or related enones. In acid-catalyzed versions of this reaction, protonation of the enone carbonyl group activates the Michael acceptor for intramolecular conjugate addition by the aniline (B41778) amino group. nih.gov

Zwitterionic Iminium Enolates: Lewis acid activation of amino-substituted chalcones can lead to a 1,7-hydride shift, which forms a zwitterionic iminium enolate intermediate. This intermediate subsequently collapses to yield the dihydroquinolin-4(1H)-one product with high diastereoselectivity. organic-chemistry.org

Reduction-Cyclization Sequences: Domino reactions starting from o-nitroaryl precursors often involve the reduction of the nitro group to an aniline. nih.gov This is followed by the intramolecular addition of the newly formed amino group to a tethered electrophilic center, such as a protonated enone, to close the heterocyclic ring. nih.gov

Alkyne-Carbonyl Metathesis: In certain catalytic systems, the reaction of o-alkynylanilines with aldehydes can proceed via a formal alkyne-carbonyl metathesis and subsequent cyclization to form the dihydroquinolinone ring. acs.org

These pathways highlight the versatility of intramolecular reactions in forming the stable six-membered heterocyclic ring of the quinolinone system.

Catalysis is crucial for controlling the efficiency and selectivity of dihydroquinolin-4(1H)-one synthesis. Both Lewis and Brønsted acids, as well as transition metal complexes, have been employed to promote the key cyclization step.

Lewis and Brønsted Acid Catalysis: Acids like trifluoromethanesulfonic acid (TfOH) and boron trifluoride etherate (BF₃·OEt₂) are effective in promoting cyclization. acs.org For example, in the reaction of o-alkynylanilines and aldehydes, BF₃·OEt₂ was found to yield the desired product in high yield. acs.org Water-tolerant Lewis acids such as zirconyl nitrate (B79036) also enable efficient intramolecular cyclization of o-aminochalcones under mild conditions. organic-chemistry.org

Transition Metal Catalysis: Palladium catalysts are used in multi-catalytic processes, such as sequential N-alkylation followed by an intramolecular Stetter reaction, to build the substituted quinolinone core. nih.gov Silver(I) triflate has been shown to be an efficient catalyst for the one-pot reaction of o-aminoacetophenones and aromatic aldehydes. organic-chemistry.org

Catalytic Systems for Metathesis: A notable system for the synthesis of 2,3-disubstituted dihydroquinolinones is the SbF₅−MeOH complex, which efficiently catalyzes the alkyne−carbonyl metathesis of o-alkynylaniline derivatives and aldehydes, yielding products with high trans-selectivity. acs.orgnih.gov The addition of methanol (B129727) was found to have a marked positive effect on the reaction efficiency when using catalysts like SbF₅ or TfOH. acs.org

The choice of catalyst directly influences reaction rates, yields, and stereoselectivity, making it a critical parameter in the synthesis of these heterocyclic systems.

Catalyst SystemStarting MaterialsReaction TypeKey Features
SbF₅−MeOH o-Alkynylanilines, AldehydesAlkyne-Carbonyl Metathesis/CyclizationHigh yields and high trans-selectivity. acs.orgacs.org
BF₃·OEt₂ o-Alkynylanilines, AldehydesCyclizationGood yields, produces diastereomeric mixtures. acs.org
Zirconyl Nitrate o-AminochalconesIntramolecular CyclizationWater-tolerant, mild conditions, improved yields. organic-chemistry.org
Silver(I) Triflate o-Aminoacetophenones, AldehydesOne-Pot Condensation/CyclizationEfficient, simple operation, wide functional group tolerance. organic-chemistry.org
Indium(III) Chloride o-AminochalconesIntramolecular CyclizationSolvent-free, microwave-assisted, environmentally friendly. organic-chemistry.org

Reactivity Profile of the Phenoxy Group on the Dihydroquinolinone Scaffold

The phenoxy group at the C-5 position significantly modulates the electronic properties and reactivity of the entire dihydroquinolinone scaffold. Its influence stems from a combination of inductive and resonance effects.

The phenoxy substituent acts as an electron-donating group, primarily through a resonance effect (+R), while also exerting a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. reddit.comlibretexts.org

Resonance Effect (+R): The lone pair of electrons on the ether oxygen can be delocalized into the aromatic A-ring of the quinolinone system. This p-π conjugation increases the electron density of the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic aromatic substitution. libretexts.orgminia.edu.eg

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the C-5 carbon of the quinolinone ring through the sigma bond. libretexts.org

In substituents like alkoxy and phenoxy groups, the resonance effect typically dominates over the inductive effect. minia.edu.eg Consequently, the net effect of the 5-phenoxy group is the activation of the quinolinone's aromatic A-ring. This increased electron density makes the ring more susceptible to attack by electrophiles compared to an unsubstituted ring. lumenlearning.com

Electronic EffectDescriptionImpact on Quinolinone Ring A
Resonance (+R) Delocalization of oxygen lone pair into the aromatic ring via p-π conjugation.Increases electron density, activating the ring.
Inductive (-I) Withdrawal of electron density through the C-O sigma bond due to oxygen's electronegativity.Decreases electron density, deactivating the ring.
Net Effect The +R effect is stronger than the -I effect.Overall activation of the aromatic ring towards electrophilic attack.

The activating and directing nature of the phenoxy group, combined with the existing functionality of the dihydroquinolinone core, dictates the regioselectivity of further chemical transformations.

Regioselectivity in Electrophilic Aromatic Substitution: As an electron-donating group, the phenoxy substituent is an ortho, para-director for electrophilic aromatic substitution on the quinolinone A-ring. Attack at the C-6 (ortho) and C-8 (para) positions is electronically favored due to the stabilization of the cationic intermediates (arenium ions) by the adjacent oxygen's lone pair. Steric hindrance from the bulky phenoxy group and the adjacent heterocyclic ring might favor substitution at the less hindered C-8 position.

Chemoselectivity: The 5-Phenoxy-2,3-dihydroquinolin-4(1H)-one molecule presents multiple potential sites for reaction. Besides the activated A-ring, these include the phenoxy ring itself, the secondary amine (N-1), the enolizable ketone (C-3 and C-4), and the benzylic position (C-2).

N-H Reactivity: The nitrogen atom can act as a nucleophile, undergoing reactions such as acylation or alkylation.

Carbonyl Reactivity: The ketone at C-4 can be targeted by nucleophiles or undergo reduction.

α-Carbon Reactivity: The C-3 position, being alpha to the carbonyl, can be functionalized via enolate chemistry.

Phenoxy Ring vs. Quinolinone Ring: The phenoxy ring is also activated by the ether oxygen and could potentially compete in electrophilic substitution reactions. However, the aniline-like nitrogen of the quinolinone system also contributes to activating the A-ring, potentially making it the more reactive of the two aromatic systems.

The outcome of a given reaction will depend on the specific reagents and conditions employed, which can be tuned to favor reaction at one site over the others.

Transformation Pathways of the Dihydroquinolin-4(1H)-one Heterocycle

The dihydroquinolin-4(1H)-one scaffold is a versatile synthetic intermediate that can undergo a variety of transformations, allowing for the generation of a diverse library of related compounds. nih.gov Key reactive sites include the carbonyl group, the N-H bond, and the heterocyclic ring itself.

Reduction of the Carbonyl Group: The ketone at the C-4 position can be reduced to a secondary alcohol, yielding a 2,3-dihydroquinolin-4-ol derivative. Asymmetric transfer hydrogenation, for example, using a rhodium catalyst, can achieve this transformation with high enantioselectivity, providing access to chiral quinolinol scaffolds. rsc.org

N-Functionalization: The secondary amine at the N-1 position is nucleophilic and can be readily acylated or alkylated under appropriate basic conditions. This allows for the introduction of a wide range of substituents, modifying the steric and electronic properties of the molecule.

Aromatization: The dihydroquinolinone ring can be oxidized to the corresponding 4-hydroxyquinoline (B1666331) or 4(1H)-quinolinone. This transformation can occur under various oxidative conditions and is a common pathway in the synthesis of quinolone alkaloids and related compounds.

Reactions at the C-2 and C-3 Positions: The methylene (B1212753) group at C-3, being alpha to the carbonyl, can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position. The C-2 position can also be involved in reactions, particularly in the synthesis of 2-aryl or 2-alkyl substituted derivatives. nih.gov

Ring Transformation: Under certain conditions, the heterocyclic ring can undergo rearrangement or cleavage. For example, acid-catalyzed Fries-like rearrangements of related N-arylazetidin-2-ones are a known route to the dihydroquinolin-4(1H)-one core, illustrating the potential for skeletal reorganization in related systems. nih.gov

These transformation pathways underscore the utility of the dihydroquinolin-4(1H)-one system as a building block in medicinal chemistry and organic synthesis.


Reactions at the Carbonyl (C4) Position

The carbonyl group at the C4 position is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and condensation reactions. These reactions are fundamental for the structural diversification of the this compound core.

Nucleophilic Addition Reactions:

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are expected to react readily with the C4-carbonyl. This reaction would proceed via a nucleophilic addition mechanism to form a tertiary alcohol upon acidic workup. The general mechanism involves the attack of the carbanionic part of the organometallic reagent on the carbonyl carbon, leading to the formation of a magnesium or lithium alkoxide intermediate. Subsequent protonation yields the corresponding tertiary alcohol.

The Wittig reaction provides a pathway to convert the C4-carbonyl group into an exocyclic double bond. This reaction involves a phosphorus ylide (a Wittig reagent), which attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then collapses to an oxaphosphetane, which subsequently fragments to yield an alkene and triphenylphosphine (B44618) oxide. The nature of the substituents on the ylide can influence the stereoselectivity of the resulting alkene.

Reduction of the Carbonyl Group:

The reduction of the C4-carbonyl to a hydroxyl group is a common transformation. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that can reduce the ketone to a secondary alcohol, 4-hydroxy-5-phenoxy-1,2,3,4-tetrahydroquinoline. The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., methanol or ethanol), affords the alcohol.

For more comprehensive reductions, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be employed, although it may also affect other functional groups if present. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is another effective method for this reduction.

Condensation Reactions:

The C4-carbonyl group can participate in various condensation reactions. The Knoevenagel condensation, for instance, involves the reaction of the ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The reaction proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration of the aldol-type intermediate yields a new carbon-carbon double bond.

The Mannich reaction is another important condensation reaction. It involves the aminoalkylation of an acidic proton located alpha to the carbonyl group. In the case of this compound, this would typically involve the reaction of the enolizable ketone with a non-enolizable aldehyde (like formaldehyde) and a secondary amine. This would lead to the introduction of an aminomethyl group at the C3 position.

Modifications at the Nitrogen (N1) and Aliphatic (C2, C3) Positions

The nitrogen atom at the N1 position and the adjacent aliphatic carbons at C2 and C3 offer further opportunities for functionalization, enabling the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation:

The secondary amine at the N1 position is nucleophilic and can be readily functionalized through alkylation or acylation. N-alkylation can be achieved by treating the parent compound with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base such as potassium carbonate or sodium hydride. The base deprotonates the nitrogen, generating a more nucleophilic amide anion, which then displaces the halide from the alkylating agent in an SN2 reaction. For instance, N-benzylation of 2,3-dihydroquinolin-4-one has been reported to proceed under phase-transfer catalysis conditions.

N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine). The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the formation of an N-acyl derivative.

Functionalization at C2 and C3 Positions:

The aliphatic C2 and C3 positions of the dihydroquinolinone ring are also amenable to modification. The methylene group at the C3 position, being adjacent to the carbonyl group, possesses acidic protons and can be functionalized via its enolate. For example, halogenation at the C3 position can be achieved using reagents like N-bromosuccinimide (NBS) or bromine.

Oxidation of the 2,3-dihydroquinolin-4(1H)-one system can lead to the corresponding quinolin-4(1H)-one. This aromatization of the heterocyclic ring can be accomplished using various oxidizing agents. For related 2,3-dihydroquinazolin-4(1H)-ones, oxidation to the corresponding quinazolin-4(3H)-ones has been achieved using potassium permanganate (B83412) (KMnO₄) or through photo-oxidation. researchgate.net It is plausible that similar methods could be applied to this compound to yield 5-Phenoxyquinolin-4(1H)-one.

Below is a table summarizing the potential reactions for the functionalization of the this compound system based on the reactivity of related compounds.

PositionReaction TypeReagents and ConditionsExpected Product
C4 ReductionNaBH₄, MeOH4-Hydroxy-5-phenoxy-1,2,3,4-tetrahydroquinoline
C4 Grignard ReactionR-MgX, then H₃O⁺4-Alkyl/Aryl-4-hydroxy-5-phenoxy-1,2,3,4-tetrahydroquinoline
C4 Wittig ReactionPh₃P=CHR, THF4-(Alkylidene/Arylidene)-5-phenoxy-1,2,3,4-tetrahydroquinoline
N1 N-AlkylationR-X, Base (e.g., K₂CO₃)1-Alkyl/Aryl-5-phenoxy-2,3-dihydroquinolin-4(1H)-one
N1 N-AcylationRCOCl, Base (e.g., Et₃N)1-Acyl-5-phenoxy-2,3-dihydroquinolin-4(1H)-one
C3 HalogenationNBS or Br₂3-Bromo-5-phenoxy-2,3-dihydroquinolin-4(1H)-one
Ring OxidationOxidizing Agent (e.g., KMnO₄)5-Phenoxyquinolin-4(1H)-one

Spectroscopic Characterization for Structural Elucidation of 5 Phenoxy 2,3 Dihydroquinolin 4 1h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 5-Phenoxy-2,3-dihydroquinolin-4(1H)-one. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

¹H NMR spectroscopy provides crucial information about the number of different types of protons and their immediate electronic environment. In quinolinone derivatives, the chemical shifts (δ) of protons are influenced by the presence of aromatic rings and electron-withdrawing or -donating groups. uncw.edu Aromatic protons typically resonate in the downfield region (δ 6.5-8.5 ppm), while aliphatic protons of the dihydroquinolinone core appear more upfield.

For a typical 2,3-dihydroquinolin-4(1H)-one, the protons on the heterocyclic ring exhibit characteristic signals. For instance, the methylene (B1212753) protons at the C2 and C3 positions often appear as multiplets due to spin-spin coupling. rsc.org The NH proton of the dihydroquinolinone ring is also observable and its chemical shift can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Data for 2,3-dihydroquinolin-4(1H)-one Analogues

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-Ar 7.85 - 6.73 m -
NH 4.62 s -
CH (C2) 4.71 dd 4.0, 16.0
CH₂ (C3) 2.85 - 2.71 m -

Note: Data is generalized from known 2-aryl-2,3-dihydroquinolin-4(1H)-one structures and may vary for the specific title compound. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment. In this compound, the carbonyl carbon (C=O) of the quinolinone ring is expected to have a characteristic downfield chemical shift (around δ 164-169 ppm). acgpubs.org Aromatic and heteroaromatic carbons will also appear in the downfield region, while the aliphatic carbons of the dihydro portion will be found at higher field strengths.

DEPT experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups, which can be ambiguous in a standard ¹³C NMR spectrum. This technique is essential for the complete and unambiguous assignment of all carbon signals in the molecule.

Table 2: Representative ¹³C NMR Data for Dihydroquinoxalinone Analogues

Carbon Chemical Shift (δ, ppm)
C=O 166.01
C-Ar (quaternary) 140.94 - 121.63
C-Ar (CH) 128.74 - 113.40
C2 59.63
C3 -

Note: Data is generalized from known dihydroquinoxalinone structures and may vary for the specific title compound. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete connectivity and stereochemistry of complex molecules.

Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular framework, including the connection of substituents to the main scaffold.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of protons. This is particularly important for elucidating the stereochemistry and conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. For this compound, characteristic absorption bands are expected for the carbonyl group (C=O), the N-H bond, C-O ether linkage, and the aromatic C-H and C=C bonds. The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ is a clear indicator of the carbonyl stretching vibration of the quinolinone ring. acgpubs.orgnih.gov

Table 3: Characteristic IR Absorption Frequencies

Functional Group Absorption Range (cm⁻¹)
N-H Stretch 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Amide) 1650 - 1690
C=C Stretch (Aromatic) 1450 - 1600

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. nih.govnih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. mdpi.com This data is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers.

X-ray Crystallography for Solid-State Structural Confirmation and Conformation Analysis

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-aryl-2,3-dihydro-4-quinolones
dihydroquinoxalinone
5-methyl-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one
1,3-diphenyl-3,4-dihydroquinoxalin-2(1H)-one
1-methyl-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one
3-butyl-6,7-difluoro-3,4-dihydroquinoxalin-2(1H)-one
3-butyl-3,4-dihydroquinoxalin-2(1H)-one
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one
2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one
2-(Pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one
2,2-Dimethyl-2,3-dihydroquinazolin-4(1H)-one
2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one
1-benzyl-2,3-dihydroquinolin-4(1H)-one
5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one
5-methoxy-2-phenoxy-chromen-4-one
6-methoxy-2-phenoxy-chromen-4-one
5-methoxy-2-(1,2,4-triazol-1-yl)chromen-4-one
5,4'-dihydroxy-7-methoxy flavanone
3,5,3'-trihydroxy-7,4'-dimethoxyflavone
3,4'-dihydroxy-5,7-dimethoxyflavanone
4'-hydroxy-5,7-dimethoxyflavanone
5-ethoxy-1-phenyl-1H-tetrazole
1-aza-1,2,4,6-cycloheptatetraene
3-ethoxy-1-phenyl-1H-diazirene

Advanced Vibrational Spectroscopy for Detailed Molecular Fingerprinting (e.g., Infrared Ion Spectroscopy)researchgate.net

While conventional infrared spectroscopy provides valuable information about the functional groups present in a molecule, advanced vibrational spectroscopy techniques offer a much more detailed and unique "molecular fingerprint." These methods, often coupled with computational chemistry, allow for a deeper understanding of the vibrational modes and subtle structural features of complex molecules like this compound and its analogues.

One of the most powerful approaches in advanced vibrational spectroscopy is the combination of experimental techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, with quantum chemical calculations, particularly Density Functional Theory (DFT). nih.goviosrjournals.orgresearchgate.net This synergy allows for the precise assignment of vibrational frequencies to specific atomic motions within the molecule, providing a level of detail that is often unattainable through experimental data alone. The calculated vibrational spectra from DFT serve as a theoretical benchmark that aids in the interpretation of the experimental spectra. nih.gov

For quinoline (B57606) and its derivatives, DFT calculations have been successfully employed to analyze their vibrational spectra. iosrjournals.orgresearchgate.net These computational studies can predict the vibrational frequencies and intensities with a high degree of accuracy, which, when compared to experimental FTIR and Raman spectra, leads to a comprehensive understanding of the molecule's vibrational characteristics. For instance, DFT calculations can help to unambiguously identify the vibrational modes associated with the quinoline core, as well as those arising from substituents. nih.gov

Infrared Ion Spectroscopy (IRIS) is another advanced technique that provides highly specific structural information. mpg.de IRIS measures the infrared spectrum of mass-selected ions in the gas phase. rsc.org This method is particularly useful for distinguishing between isomers and for obtaining detailed structural information on complex molecules, as the spectra are free from solvent effects and intermolecular interactions present in the condensed phase. youtube.com The technique involves trapping ions and irradiating them with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs photons, leading to dissociation, and the resulting fragments are detected. yalescientific.org Plotting the fragmentation efficiency as a function of the laser frequency generates the IR spectrum. Cryogenic cooling of the ions before spectroscopic analysis can further enhance spectral resolution, providing even more detailed fingerprints. nih.gov

The following table presents a summary of key vibrational modes and their expected frequency ranges for quinolinone-type structures, based on DFT calculations and experimental data from related compounds. These vibrational frequencies constitute a significant portion of the molecular fingerprint for this class of molecules.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAmine in dihydroquinolinone ring3583–3209
C=O StretchKetone in dihydroquinolinone ring1710–1678
C=C StretchAromatic rings1555–1526
C-O-C Asymmetric StretchPhenoxy ether linkage~1240
C-N StretchDihydroquinolinone ring1325–1230

This table is generated based on data reported for analogous structures in the literature. iosrjournals.orgnih.gov

Computational Chemistry and Theoretical Investigations of 5 Phenoxy 2,3 Dihydroquinolin 4 1h One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.orgnih.gov DFT calculations are instrumental in elucidating the geometric and electronic properties of quinolinone derivatives. nih.gov

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. utwente.nl Using DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), the geometry of 5-Phenoxy-2,3-dihydroquinolin-4(1H)-one can be optimized. nih.gov This process minimizes the energy of the molecule to find its most stable conformation.

The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For similar dihydroquinolin-4(1H)-one structures, the central heterocyclic ring often adopts a non-planar conformation, such as an envelope or twisted-chair form. nih.gov For instance, in a related aza-flavanone, the central ring is in an envelope conformation. nih.gov DFT calculations would precisely define these features for the title compound, revealing the spatial relationship between the phenoxy group and the dihydroquinolinone core. Verifying that the optimized structure corresponds to a true energy minimum is achieved by performing a vibrational frequency calculation; the absence of imaginary frequencies confirms a stable ground state. nih.gov

Table 1: Representative Optimized Geometric Parameters (Illustrative) This table shows typical bond lengths and angles that might be determined for the quinolinone core through DFT calculations. Actual values for this compound would require specific computation.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O~1.23 Å
Bond LengthN-H~1.01 Å
Bond LengthC-O (ether)~1.37 Å
Bond AngleC-N-C~120°
Dihedral AnglePhenyl-O-C-CVaries with conformation

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scielo.br A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. ajchem-a.comscielo.br

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For dihydroquinolinone derivatives, MEP surfaces typically show negative potential (red/yellow) around the carbonyl oxygen, indicating a likely site for electrophilic attack, and positive potential (blue) near the N-H group, a potential hydrogen bond donor site. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table provides an example of data obtained from DFT calculations for similar heterocyclic compounds.

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.5
Energy GapΔEELUMO - EHOMO5.0
Electronegativityχ-(EHOMO + ELUMO)/24.0
Chemical Hardnessη(ELUMO - EHOMO)/22.5
Electrophilicity Indexωχ²/2η3.2

DFT calculations are a reliable method for predicting spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. scispace.com

IR Frequencies: Theoretical vibrational frequencies can be computed and compared with experimental FT-IR spectra. ajchem-a.comresearchgate.net The calculated frequencies for characteristic functional groups, such as the C=O stretch of the ketone, the N-H stretch of the amide, and the C-O-C stretch of the ether linkage, help in assigning the bands observed in an experimental spectrum. scielo.br Often, calculated frequencies are scaled by a factor to improve agreement with experimental values. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. d-nb.infochemrxiv.org By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and correlated with experimental data, providing a powerful tool for structure verification. nih.govresearchgate.netnih.gov The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. d-nb.info

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. physchemres.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.govchemrxiv.org

For this compound, MD simulations can explore the different conformations accessible at a given temperature. This is particularly useful for understanding the flexibility of the phenoxy group relative to the quinolinone ring system. The simulation can reveal preferred orientations and the energy barriers between different conformational states.

Furthermore, MD simulations of multiple molecules can shed light on intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the compound's properties in the condensed phase. mdpi.com For example, simulations could show how the N-H group of one molecule interacts with the carbonyl oxygen of another, which is critical for understanding crystal packing and solubility. researchgate.net

In Silico Mechanistic Studies and Reaction Pathway Predictions

Computational methods can be employed to explore the potential chemical reactions of this compound. By mapping the potential energy surface, it is possible to predict reaction pathways and identify transition states. arxiv.org This is valuable for understanding its synthesis, potential degradation pathways, or its metabolism if it were a drug candidate.

For instance, theoretical studies can model the reduction of the carbonyl group or electrophilic aromatic substitution on the phenyl or quinolinone rings. By calculating the activation energies for different potential reactions, chemists can predict the most likely products under specific conditions. nih.gov Such in silico studies provide a theoretical framework that can guide experimental work, saving time and resources. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If this compound were part of a series of analogs being tested for a specific biological target, QSAR could be a powerful tool for rational design.

In a QSAR study, various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each analog. nih.govnih.gov A mathematical model is then built to relate these descriptors to the observed activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that highlight the regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.govmdpi.com

For example, a QSAR model built on a series of this compound derivatives might reveal that adding an electron-withdrawing group to the phenoxy ring increases activity, guiding the synthesis of more potent compounds. ekb.eg This approach streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates.

Structure Activity Relationship Sar Studies of 5 Phenoxy 2,3 Dihydroquinolin 4 1h One Derivatives

Systematic Modification of the Phenoxy Moiety and its Influence on Biological Activity

The phenoxy group at the 5-position of the dihydroquinolin-4(1H)-one scaffold serves as a primary target for chemical modification. Altering the substituents on this distal ring has been shown to profoundly impact the molecule's interaction with biological targets.

The introduction of halogen atoms to the phenoxy ring is a common strategy to modulate the electronic and lipophilic properties of the molecule. Studies on related heterocyclic scaffolds have demonstrated that the position and nature of the halogen can significantly affect biological activity. For instance, in a series of 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives, the presence of a bromine atom on the phenyl ring was found to be a key determinant of cytotoxic activity. The compound 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one was identified as the most potent cytotoxic agent against the MDA-MB cell line, with an IC50 value of 0.0515 μM. researchgate.net This suggests that a halogen, particularly bromine, at the para-position of an associated phenyl ring can lead to a substantial increase in potency.

Similarly, research into pan-HER inhibitors bearing a quinazoline (B50416) scaffold revealed that the inclusion of a bromine atom on an indole (B1671886) moiety attached to the core structure was favorable for activity. mdpi.com These findings underscore the general principle that halogenation is a powerful tool for enhancing the biological effects of quinolinone-type structures.

Table 1: Effect of Halogenation on Cytotoxic Activity of Dihydroquinolin-2(1H)-one Derivatives

Compound ID R Group (at para-position) Cytotoxicity (IC50 in μM) against MDA-MB
III-b4 -Br 0.0515
III-b1 -H 0.0911
III-b3 -Cl 0.1232
III-b10 -F 0.1232

Data sourced from studies on 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives. researchgate.net

Beyond halogenation, the addition of alkyl and alkoxy groups to the phenoxy ring provides another avenue for activity modulation. Synthetic 2,3-alkoxy derivatives of phenazine, a related nitrogen-containing heterocyclic system, have been investigated as anticancer agents, indicating that alkoxy substituents can confer potent cytotoxic properties. nih.gov For quinazoline derivatives, the introduction of electron-donating groups into the core structure has been shown to increase activity. mdpi.com This principle can be extended to the phenoxy ring of the title compound, where the electronic effects of substituents can influence target binding.

The incorporation of larger aromatic systems can also play a role. For example, studies on N-(2,3-dihydrobenzo mdpi.comresearchgate.net-dioxin-6-yl)-4-methylbenzenesulfonamide highlight how linking additional substituted phenyl rings can be synthetically achieved to create diverse derivatives for biological screening. scielo.br

Elucidation of Key Pharmacophoric Elements within the Dihydroquinolin-4(1H)-one Core

The dihydroquinolin-4(1H)-one core is not merely a scaffold but an active participant in the molecule's pharmacophore. Modifications at the N1 nitrogen, the C2 and C3 carbons, and the fused benzo ring have been shown to be critical for modulating biological activity.

Table 2: Comparison of N1-Substituent Effect on Cytotoxicity (IC50 in μM)

Phenyl Ring Substituent (R) N1-phenyl (Compound III-a) N1-methyl (Compound III-b)
4-Br 0.0632 0.0515
4-Cl 0.0632 0.1232
H 0.0911 0.0911

Data derived from studies on related dihydroquinolin-2(1H)-one derivatives. researchgate.net

The saturated heterocyclic ring of the dihydroquinolinone core allows for stereospecific modifications at the C2 and C3 positions. The introduction of substituents can create chiral centers, which can be crucial for enantioselective recognition by target enzymes or receptors. While direct SAR data on C2/C3 modifications of 5-phenoxy-2,3-dihydroquinolin-4(1H)-one is limited, studies on the isomeric 3,4-dihydroquinolin-2(1H)-one scaffold highlight the importance of these positions. For example, the presence of a 3-(1-hydroxyethyl) group was a central feature in a series of derivatives designed as tyrosine kinase inhibitors. researchgate.net This suggests that introducing small, polar groups at the C3 position can facilitate key interactions, such as hydrogen bonding, within a receptor's active site. Modifications at the C2 position of the related 2,3-dihydroquinazolin-4(1H)-one scaffold have also been extensively explored, showing that a wide variety of substituents can be introduced to modulate activity. researchgate.netnih.gov

The fused benzo portion of the dihydroquinolin-4(1H)-one core provides a further site for modification to fine-tune the molecule's electronic and steric properties. SAR studies on quinazoline derivatives have shown that adding electron-donating groups at the 6 and 7 positions of the quinazoline core enhanced biological activity. mdpi.com This principle is directly applicable to the benzo ring of the quinolinone system.

Furthermore, research on other fused heterocyclic systems has demonstrated the impact of benzo ring substitution. In the development of benzodiazepine (B76468) derivatives, it was noted that electron-withdrawing groups at the 7-position are important for activity. researchgate.net The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives bearing a 4-chloro-2-phenoxy)phenyl moiety also underscores the strategy of using halogenation on a core phenyl ring system to achieve high receptor affinity. nih.govnih.gov These examples collectively suggest that the electronic nature and position of substituents on the benzo ring are critical parameters for optimizing the biological activity of this compound derivatives.

Information regarding Structure-Activity Relationship (SAR) Studies of this compound and its derivatives is not available in the public domain based on the conducted search.

Extensive research has been conducted to gather information for an article on the Structure-Activity Relationship (SAR) studies of this compound and its derivatives, focusing on ligand-target interactions and design principles for optimized analogue development. Despite a thorough search of scientific literature, no specific studies, data tables, or detailed research findings pertaining directly to this chemical compound and its derivatives were found.

The requested article structure, including sections on Ligand-Target Interactions and Design Principles for Optimized Analogue Development, requires specific research data that does not appear to be publicly available for "this compound".

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content inclusions for this specific chemical compound.

Biological and Biomedical Research Applications of the 5 Phenoxy 2,3 Dihydroquinolin 4 1h One Scaffold

Anticancer Research and Target Engagement

The 5-phenoxy-2,3-dihydroquinolin-4(1H)-one scaffold has emerged as a significant area of interest in oncology research. Derivatives of this structure have demonstrated notable efficacy in targeting key cellular components and pathways that are crucial for the growth and proliferation of cancer cells.

Inhibition of Key Enzymes and Molecular Pathways (e.g., Aurora Kinase B, Topoisomerase II)

Research has highlighted the potent activity of 4-phenoxy-quinoline derivatives in disrupting mitotic processes through the inhibition of crucial enzymes like Aurora kinase B (AURKB). nih.govacs.orgnih.govnih.gov A novel 4-phenoxy-quinoline-based scaffold has been identified that functions by mislocalizing AURKB, a key regulator of cell division, rather than inhibiting its catalytic activity directly. nih.govacs.orgnih.gov One bromine-substituted derivative, LXY18, proved to be a powerful and orally bioavailable disruptor of cell division at sub-nanomolar concentrations. nih.govacs.orgnih.govresearchgate.net This compound prevents cytokinesis by blocking the relocalization of AURKB during mitosis, displaying broad-spectrum antimitotic activity. nih.govacs.orgnih.gov

Furthermore, other derivatives, such as a series of 4-(2-fluorophenoxy)quinoline derivatives carrying a 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) moiety, have been synthesized and evaluated for their antitumor properties. nih.gov Certain of these compounds exhibited strong efficacy against c-Met kinase, with IC50 values in the single-digit nanomolar range, comparable to the positive control, foretinib. nih.gov

While direct inhibition of Topoisomerase II by this compound derivatives is not extensively documented, the broader class of quinoline (B57606) derivatives is known to target this enzyme. researchgate.netnih.govmdpi.commdpi.com For instance, novel pyrazolo[4,3-f]quinoline derivatives have been designed and synthesized, with some showing significant inhibition of topoisomerase IIα activity, comparable to the positive control etoposide. nih.govmdpi.com This suggests a potential avenue for exploration for phenoxy-substituted quinolinones as well.

Inhibition of Key Enzymes by Phenoxy-Quinoline and Related Derivatives
CompoundTarget EnzymeActivityReference
LXY18 (a 4-phenoxy-quinoline derivative)Aurora Kinase B (relocation blocker)Potent disruptor of cell division at sub-nanomolar concentrations. nih.govacs.orgnih.govresearchgate.net
Compound 21c (a 4-(2-fluorophenoxy)quinoline derivative)c-Met kinaseIC50 values from 0.01 to 0.53 µM against various cancer cell lines. nih.gov
Pyrazolo[4,3-f]quinoline derivative 2ETopoisomerase IIαInhibited 88.3% of enzyme activity, similar to etoposide. mdpi.com

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines

Compounds based on the quinolinone scaffold have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.govbue.edu.eg For example, a novel synthetic quinolinone derivative, AJ-374, demonstrated a potent pro-apoptotic effect in the HL-60 human leukemia cell line. nih.gov Treatment with AJ-374 led to an increase in annexin-V positive cells, activation of caspases-8, -9, and -3, and dissipation of the mitochondrial membrane potential. nih.gov This indicates that the induced apoptosis is executed through both the extrinsic and intrinsic pathways. nih.gov

In addition to inducing apoptosis, these compounds can also modulate the cell cycle. The aforementioned AJ-374 promoted the arrest of HL-60 cells in the subG0/G1 phase of the cell cycle. nih.gov Similarly, a novel synthetic quinoline derivative, DFIQ, was found to reduce the expression of proteins associated with the cell cycle in non-small-cell lung cancer (NSCLC) cells. nih.gov The disruption of the normal cell cycle progression is a key mechanism by which these compounds exert their anticancer effects.

Exploration of Mechanisms of Action at a Cellular Level

The cellular mechanisms of action for these compounds are multifaceted. The 4-phenoxy-quinoline derivatives that act as AURKB relocation blockers prevent the proper separation of chromosomes during mitosis, leading to the formation of polyploid cells and ultimately triggering cell death. nih.govacs.orgnih.gov This novel mode of action may offer advantages over traditional catalytic inhibitors of Aurora kinases, potentially avoiding some drawbacks such as off-target effects and drug resistance. nih.govacs.orgresearchgate.net

In the case of the quinolinone derivative AJ-374, its cytotoxic activity was also linked to the down-regulation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov The DFIQ compound was found to induce the accumulation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. nih.gov It also triggered autophagy, a cellular process of self-digestion, which contributed to its cancer-killing effects. nih.gov

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antimalarial)

The this compound scaffold has also demonstrated significant promise in the fight against microbial infections.

Derivatives of phenoxy quinoline have shown considerable antibacterial activity against multidrug-resistant bacterial strains. mdpi.comnih.govsemanticscholar.orgnih.gov A study on functionalized phenoxy quinolines revealed their potential against ESBL (Extended-Spectrum Beta-Lactamase) producing Escherichia coli and MRSA (Methicillin-Resistant Staphylococcus aureus). mdpi.comnih.gov One particular derivative, compound 3e, exhibited the highest antibacterial activity among the tested compounds. nih.gov The antibacterial action of some quinolone derivatives is attributed to their ability to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and repair. semanticscholar.orgnih.goveco-vector.com

In terms of antifungal activity, various quinoline derivatives have been synthesized and evaluated. apjhs.com While specific data on this compound is limited, the broader class of quinoline compounds has shown activity against different fungal strains. apjhs.com

The quinolone scaffold has a well-established history in the development of antimalarial drugs. nih.govacs.orgresearchgate.netresearchgate.net Research into 7-(2-phenoxyethoxy)-4(1H)-quinolones has yielded compounds with potent in vitro activity against multi-drug resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.orgresearchgate.net Some of these analogues displayed EC50 values as low as 0.15 nM. nih.gov Additionally, 2-phenoxy-3-trichloromethylquinoxalines have been identified as antiplasmodial derivatives with activity against the apicoplast of P. falciparum. mdpi.com

Antimicrobial Activity of Phenoxy-Quinoline and Related Derivatives
Compound/Derivative ClassActivityTarget OrganismNotable FindingsReference
Functionalized Phenoxy QuinolinesAntibacterialESBL producing E. coli and MRSACompound 3e showed the highest activity. mdpi.comnih.gov
7-(2-Phenoxyethoxy)-4(1H)-quinolonesAntimalarialPlasmodium falciparum (multi-drug resistant strains)EC50 values as low as 0.15 nM. nih.govacs.orgresearchgate.net
2-Phenoxy-3-trichloromethylquinoxalinesAntiplasmodialPlasmodium falciparumActive against the apicoplast of the parasite. mdpi.com

Antioxidant Properties and Radical Scavenging Capabilities

The this compound scaffold and its derivatives have also been investigated for their antioxidant potential. scientific.netnih.govnih.govnih.govresearchgate.netnih.govmdpi.commdpi.comrsc.org A study involving a 4-phenoxyquinoline derivative synthesized from eugenol (B1671780) (isolated from clove leaf oil) assessed its antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. scientific.net While this particular derivative showed weak activity, the study highlighted that other derivatives, such as formyl-substituted-4-phenoxyquinolines, have shown promising cytotoxic profiles against cancer cell lines. scientific.net

The antioxidant properties of phenolic compounds are well-known, and their ability to scavenge free radicals is a key aspect of this activity. nih.govresearchgate.net The presence of a phenoxy group in the this compound structure suggests a potential for radical scavenging. The antioxidant activity of quinoline derivatives is often linked to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. researchgate.netnih.gov The investigation of quinolinic and indolinonic aminoxyls as radical-scavenging antioxidants has shown their reactivity towards peroxyl radicals to be similar to that of alpha-tocopherol. nih.gov

Other Emerging Biological Activities and Therapeutic Potential

Beyond the well-documented anticancer, antimicrobial, and antioxidant activities, the versatile quinoline scaffold continues to be explored for other therapeutic applications. researchgate.nettandfonline.combenthamdirect.com The diverse biological activities exhibited by quinoline derivatives suggest that the this compound framework could be a fruitful starting point for the development of new therapeutic agents for a variety of diseases. The ability to modify the core structure allows for the fine-tuning of its pharmacological properties, opening up new avenues for drug discovery. nih.gov

The this compound Scaffold as a Foundation for New Chemical Entities

The 2,3-dihydroquinolin-4(1H)-one core structure is recognized in medicinal chemistry as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of new drugs. nih.govresearchgate.netrsc.org The versatility of this scaffold allows medicinal chemists to synthesize libraries of diverse compounds for screening against various receptors and enzymes. nih.govresearchgate.net By modifying the core structure at different positions, researchers can develop new chemical entities with a wide range of pharmacological properties. nih.govresearchgate.netrsc.org

The introduction of a phenoxy group, specifically at the 5-position of the 2,3-dihydroquinolin-4(1H)-one scaffold, creates a unique chemical entity with potential for developing targeted therapies. This scaffold serves as a three-dimensional framework that can be systematically modified to optimize interactions with biological targets. The design of novel derivatives often involves altering the substituents on both the quinolinone core and the phenoxy ring to explore structure-activity relationships (SARs).

Synthetic Strategies and Derivative Development

The development of new chemical entities from the quinolinone scaffold involves various synthetic methodologies. A common approach is the cyclocondensation of an appropriate anthranilamide with an aldehyde. nih.gov More advanced strategies focus on creating hybrid molecules that combine the quinolinone scaffold with other pharmacologically active motifs to enhance therapeutic potential.

For instance, researchers have designed and synthesized novel phenoxyquinoline-pyrimidine hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR). tandfonline.com This approach combines two known active scaffolds into a single molecular framework to improve anticancer activity. tandfonline.com The synthesis of these hybrids allows for the creation of diverse analogues with varied functional groups, which is crucial for understanding how structural changes affect biological function. tandfonline.com

Another area of exploration is the development of 4-phenoxyquinoline derivatives bearing different side chains to act as specific enzyme inhibitors. nih.govnih.govnih.gov For example, series of 4-phenoxyquinolines have been synthesized with moieties like 1,2,4-triazolone or 3-oxo-3,4-dihydroquinoxaline to target the c-Met kinase, an important target in cancer therapy. nih.govnih.gov These studies systematically investigate how adding different chemical groups, particularly those with electron-withdrawing properties, to the terminal phenyl rings can enhance antitumor activity. nih.govnih.gov

Anticancer Research and Structure-Activity Relationships

The this compound scaffold and its analogues have been the subject of extensive research in oncology, particularly in the development of kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

One major target is the c-Met kinase. Studies on 4-phenoxyquinoline derivatives have yielded compounds with potent inhibitory activity against this enzyme. For example, a derivative containing a 1,2,4-triazolone moiety, compound 47 , demonstrated a c-Met IC₅₀ value of 1.57 nM and showed significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and MKN-45 (gastric cancer). nih.gov Similarly, a derivative incorporating a 3-oxo-3,4-dihydroquinoxaline moiety, compound 41 , was found to be a highly potent c-Met inhibitor with an IC₅₀ of 0.90 nM and showed remarkable cytotoxicity against cell lines such as H460 (lung cancer) and A549 (lung cancer). nih.gov

The structure-activity relationship (SAR) studies from this research indicate that the nature and position of substituents on the phenoxy ring are critical for activity. nih.govnih.gov Preliminary findings suggest that incorporating electron-withdrawing groups on the terminal phenyl rings is beneficial for improving antitumor potency. nih.govnih.gov

The table below summarizes the in vitro cytotoxic activity of selected 4-phenoxyquinoline derivatives against various human cancer cell lines.

CompoundTargetHT-29 IC₅₀ (µM)H460 IC₅₀ (µM)A549 IC₅₀ (µM)MKN-45 IC₅₀ (µM)c-Met IC₅₀ (nM)
Foretinib (Reference) c-Met0.090.190.120.07-
Compound 47 c-Met0.080.140.110.0311.57
Compound 41 c-Met0.060.050.180.0230.90

Data sourced from multiple studies. nih.govnih.gov

Further research into phenoxyquinoline-pyrimidine hybrids has identified compounds with potent cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines, in some cases exceeding the potency of the standard drug Gefitinib. tandfonline.com Specifically, compounds 7a and 7k from this series showed IC₅₀ values as low as 2.13 µM for A549 cells and 1.01 µM for MCF-7 cells, respectively. tandfonline.com Molecular docking studies suggest these compounds bind strongly within the ATP-binding site of the EGFR tyrosine kinase domain. tandfonline.com

The table below presents the cytotoxic activity of selected phenoxyquinoline-pyrimidine hybrids.

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Gefitinib (Reference) >10>10
7a 2.13 ± 0.181.12 ± 0.11
7k 3.11 ± 0.211.01 ± 0.10

Data sourced from a study on phenoxyquinoline-pyrimidine hybrids. tandfonline.com

These findings underscore the importance of the this compound scaffold as a versatile foundation for generating new, potent, and specific anticancer agents. The ability to systematically modify this core structure allows for the fine-tuning of its biological activity, paving the way for the development of next-generation targeted therapies.

Future Research Directions and Unaddressed Challenges

Development of More Efficient, Selective, and Sustainable Synthetic Methodologies

A primary challenge in advancing the study of 5-phenoxy-2,3-dihydroquinolin-4(1H)-one and its analogs is the development of robust and environmentally benign synthetic routes. Classical methods for quinolinone synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, often require harsh conditions, high temperatures, and strong acids or bases. nih.govmdpi.com While effective, these methods can be limiting in terms of substrate scope and functional group tolerance, and they often generate significant waste.

Future research must prioritize the development of "green" synthetic strategies. tandfonline.com This includes the exploration of novel catalytic systems that can operate under milder conditions. For instance, the use of transition metal catalysts (e.g., palladium, copper, rhodium) has shown promise in the synthesis of substituted quinolines through C-H activation and annulation strategies, though a key challenge is the reliance on precious metals. mdpi.com A future direction would be to develop methods using more abundant and less toxic metals like iron. mdpi.com Furthermore, microwave-assisted organic synthesis (MAOS) presents an attractive alternative to conventional heating, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. tandfonline.com The application of domino or tandem reactions, where multiple bond-forming events occur in a single pot, also offers a pathway to increased efficiency and sustainability by reducing the number of intermediate purification steps. researchgate.net

Table 1: Comparison of Synthetic Approaches for Quinolone Scaffolds

Method Typical Conditions Advantages Challenges for Future Research
Classical (e.g., Friedländer, Gould-Jacobs) High temperature, strong acid/base Readily available starting materials Harsh conditions, limited functional group tolerance, potential for violent exothermic reactions. nih.govmdpi.com
Metal-Catalyzed Cross-Coupling/Annulation Palladium, Rhodium, Copper catalysts High efficiency, access to complex structures Cost and toxicity of precious metals, need for stoichiometric oxidants. mdpi.com
Microwave-Assisted Synthesis Microwave irradiation, often solvent-free Rapid reaction times, higher yields, green approach Scalability, initial equipment investment. tandfonline.com

| Domino/Tandem Reactions | Various catalysts (e.g., L-Proline, Pd) | Step economy, reduced waste, complexity generation | Catalyst design, controlling selectivity in complex cascades. researchgate.net |

Exploration of Novel Derivatization Strategies and Chemical Space Expansion

The this compound core offers multiple sites for chemical modification, providing a rich platform for creating a diverse library of analogs. Future derivatization strategies will be crucial for exploring structure-activity relationships (SAR) and optimizing properties such as potency, selectivity, and pharmacokinetic profiles.

Key areas for derivatization include:

The Phenoxy Ring: Substitution on the phenoxy ring with various electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule. This has been a successful strategy in other quinoline (B57606) series, such as 5-phenoxy primaquine (B1584692) analogs developed as antimalarial agents. nih.gov

The Dihydroquinolinone Core: The aromatic ring of the quinolinone system can be further functionalized. Additionally, the nitrogen atom (N-1 position) and the methylene (B1212753) carbons at the 2- and 3-positions are amenable to substitution, allowing for the introduction of diverse chemical moieties.

Hybrid Molecules: A promising strategy involves creating hybrid molecules by linking the this compound scaffold to other known pharmacophores. For example, combining the quinolone scaffold with a triazole moiety has been explored to generate compounds with potential antiproliferative activity. nih.gov This approach can lead to compounds with dual-action mechanisms or improved targeting capabilities.

These derivatization efforts will expand the chemical space around the core scaffold, enabling a more thorough investigation of its biological potential. nih.gov

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

In silico methods are indispensable tools for accelerating the drug discovery process. Advanced computational modeling can provide valuable insights into the properties of this compound and guide the design of new derivatives with enhanced activity and drug-like properties.

Future computational studies should focus on:

Molecular Docking and Dynamics: These techniques can be used to predict the binding modes of this compound derivatives with various biological targets. For instance, studies on similar dihydroquinolin-2(1H)-one analogues have used molecular docking to predict interactions with VEGFR2 kinase, a target in glioblastoma. mdpi.com Similar approaches could identify potential targets for the 5-phenoxy scaffold.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build models that correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new derivatives. mdpi.com Early-stage prediction of properties like blood-brain barrier permeability or potential for cardiac toxicity can help in selecting candidates with a higher probability of success in later developmental stages. researchgate.net

These computational strategies provide a comprehensive framework for the rational design and optimization of novel compounds based on the this compound scaffold. nih.gov

Identification and Validation of New Biological Targets for the Scaffold

The quinoline and quinolinone scaffolds are associated with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netnih.govnih.gov A critical future direction is to systematically screen this compound and its derivatives to identify and validate novel biological targets.

Based on the activities of related compounds, potential target classes to investigate include:

Protein Kinases: Many quinoline derivatives are known to be kinase inhibitors. For example, certain 4-phenoxy-quinoline derivatives have been identified as potent and selective c-Met kinase inhibitors. researchgate.net

Monoamine Oxidase (MAO): Dihydroquinazolinone derivatives have been identified as potent and selective inhibitors of MAO-B, a target for neurodegenerative diseases. nih.gov

Cell Division Cycle (Cdc) Phosphatases: Quinoline-5,8-quinones have been investigated as inhibitors of Cdc25B phosphatase, a key regulator of the cell cycle and a target for cancer therapy. nih.gov

Bacterial Enzymes: The quinolone core is famous for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov

Table 2: Potential Biological Targets for Quinolone-Based Scaffolds

Target Class Specific Example Therapeutic Area Reference
Protein Kinases c-Met, VEGFR2 Oncology mdpi.comresearchgate.net
Monoamine Oxidases MAO-B Neurodegenerative Diseases nih.gov
Cell Cycle Proteins Cdc25B Phosphatase Oncology nih.gov
Bacterial Topoisomerases DNA Gyrase, Topoisomerase IV Infectious Diseases nih.gov

The identification of specific molecular targets will be essential for understanding the mechanism of action and for the rational development of this compound class into potential therapeutic agents.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery technologies must be leveraged. The integration of combinatorial chemistry with high-throughput screening (HTS) provides a powerful platform for the rapid identification of lead compounds. researchgate.netnih.gov

Future work in this area should involve:

Library Synthesis: Utilizing the derivatization strategies outlined previously, a focused combinatorial library of this compound analogs should be synthesized. This library would be designed to cover a diverse chemical space.

HTS Campaigns: The synthesized library would then be subjected to HTS against a panel of biologically relevant targets or in cell-based phenotypic screens. nih.govresearchgate.net HTS allows for the rapid testing of thousands of compounds, enabling the identification of "hits"—compounds that show activity in a particular assay. thermofisher.com

Hit-to-Lead Optimization: Promising hits identified from HTS would serve as the starting point for a more focused medicinal chemistry program. thermofisher.com This involves iterative cycles of chemical synthesis and biological testing to optimize the potency, selectivity, and drug-like properties of the initial hits, ultimately leading to the development of a candidate drug.

This integrated approach, combining systematic chemical synthesis with large-scale biological screening, represents the most efficient path forward for discovering and developing novel therapeutic agents from the promising this compound scaffold.

Q & A

Q. What are the common synthetic routes for 5-Phenoxy-2,3-dihydroquinolin-4(1H)-one, and how do reaction conditions influence yield?

The synthesis of dihydroquinolinone derivatives typically involves cyclization of substituted 2′-aminochalcones under acid/base catalysis. For example, microwave-assisted methods with InCl₃ as a catalyst (20 mol%) at 360 W for 5 minutes have achieved yields up to 63% for structurally similar compounds . Solvent selection (e.g., CH₂Cl₂/di-isopropylether) is critical for crystallization . Acidic conditions (e.g., H₃PO₄) or basic media (e.g., NaOH) can alter regioselectivity; however, prolonged reaction times may lead to byproducts like dehydrogenated quinolinones .

Q. How can researchers characterize the purity and structural conformation of this compound?

Key techniques include:

  • X-ray crystallography : Resolves dihedral angles between fused rings (e.g., 57.84° between quinoline and benzene rings in analogues) and hydrogen-bonding patterns (N–H⋯N interactions at 2.1–2.3 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish tautomeric forms (e.g., enol-keto equilibria) and confirm substituent positions .
  • HPLC-MS : Validates purity (>97%) and detects trace byproducts (e.g., dehydrogenated derivatives) .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

Polar aprotic solvents like DMSO or DMF are recommended due to the compound’s limited solubility in water. For chromatographic purification, mixtures of ethyl acetate/hexanes (1:3 v/v) effectively separate dihydroquinolinones from impurities . Storage at 2–8°C in sealed, moisture-free containers prevents degradation .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound compared to traditional thermal methods?

Microwave irradiation enhances reaction kinetics by uniformly heating reactants, reducing side reactions. For example, InCl₃-catalyzed cyclization under microwaves achieves 63% yield in 5 minutes, versus <50% yield in 2 hours via conventional heating . Kinetic studies suggest microwave conditions lower activation energy by stabilizing transition states through dipole interactions .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for dihydroquinolinone derivatives?

  • Dynamic effects in NMR : Temperature-dependent ¹H NMR can detect tautomerization (e.g., enol-keto shifts), which X-ray structures may not capture due to static crystal packing .
  • DFT calculations : Compare experimental NMR chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate conformers .
  • Variable-temperature XRD : Identifies phase transitions or disordered solvent molecules that distort crystallographic data .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Frontier Molecular Orbital (FMO) analysis : Calculates HOMO-LUMO gaps to predict electrophilic sites. For example, the C4 carbonyl group in dihydroquinolinones is a reactive site for nucleophilic attack (LUMO energy: −1.8 eV) .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide functionalization at the phenoxy group .
  • MD simulations : Assess solvent effects on reaction pathways (e.g., DMSO stabilizes transition states via hydrogen bonding) .

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